molecular formula C40H57N5O10 B1229120 Motuporin CAS No. 141672-08-4

Motuporin

Cat. No.: B1229120
CAS No.: 141672-08-4
M. Wt: 767.9 g/mol
InChI Key: GIRIHYQVGVTBIP-NJYUBDSESA-N
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Description

Motuporin is a toxin isolated from the marine sponge Thenonella swinhoie grey.

Preparation Methods

Synthetic Routes and Reaction Conditions: Motuporin is a cyclic pentapeptide, and its synthesis involves the formation of peptide bonds between its constituent amino acids. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). After the formation of the peptide chain, the protecting groups are removed, and the peptide is cyclized to form the cyclic structure .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and limited natural availability. similar peptides are often produced using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing small quantities of highly pure peptides .

Chemical Reactions Analysis

Types of Reactions: Motuporin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while reduction can result in reduced peptides with altered functional groups .

Comparison with Similar Compounds

Motuporin’s unique structure and mechanism of action make it a valuable compound for scientific research, particularly in the study of protein phosphatase inhibition and its potential therapeutic applications.

Properties

CAS No.

141672-08-4

Molecular Formula

C40H57N5O10

Molecular Weight

767.9 g/mol

IUPAC Name

(2Z,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid

InChI

InChI=1S/C40H57N5O10/c1-10-30-37(49)44-34(40(53)54)26(7)36(48)43-33(22(2)3)38(50)41-28(25(6)35(47)42-29(39(51)52)18-19-32(46)45(30)8)17-16-23(4)20-24(5)31(55-9)21-27-14-12-11-13-15-27/h10-17,20,22,24-26,28-29,31,33-34H,18-19,21H2,1-9H3,(H,41,50)(H,42,47)(H,43,48)(H,44,49)(H,51,52)(H,53,54)/b17-16+,23-20+,30-10-/t24-,25-,26-,28-,29+,31-,33-,34+/m0/s1

InChI Key

GIRIHYQVGVTBIP-NJYUBDSESA-N

SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O

Isomeric SMILES

C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)C(C)C)C)C(=O)O

Canonical SMILES

CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)C(C)C)C)C(=O)O

141672-08-4

Synonyms

motuporin
nodularin V
nodularin-V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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